4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Catalog No.
S6713027
CAS No.
2034335-21-0
M.F
C19H21NO3S2
M. Wt
375.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-...

CAS Number

2034335-21-0

Product Name

4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-methylsulfanylphenyl)methanone

Molecular Formula

C19H21NO3S2

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C19H21NO3S2/c1-24-17-9-5-8-16(14-17)19(21)20-11-10-18(25(22,23)13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3

InChI Key

VRDKIXILSAQLFO-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3

4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound characterized by its thiazepane ring structure, which incorporates a methylsulfanyl group and a phenyl substituent. The molecular formula of this compound is C16H15N1O2S2, and it features a unique arrangement of atoms that contributes to its chemical and biological properties. The thiazepane ring is notable for its potential applications in medicinal chemistry due to its ability to interact with various biological targets.

  • Oxidation: The methylsulfanyl group may be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group present in the thiazepane structure can be reduced to a hydroxyl group.
  • Substitution: The aromatic phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research into the biological activity of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione indicates potential antimicrobial and anticancer properties. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors, which could lead to therapeutic effects against various diseases. Its unique structure allows it to interact with biological systems in ways that are still being explored.

The synthesis of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazepane Ring: Starting materials such as substituted anilines and thioketones can be used to create the thiazepane framework through cyclization reactions.
  • Introduction of Functional Groups: Subsequent steps involve adding the methylsulfanyl and benzoyl groups through nucleophilic substitution or acylation reactions.

Industrial production may focus on optimizing these synthetic routes for higher yields and lower environmental impact by employing green chemistry principles.

The compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: Its unique properties make it suitable for creating advanced materials with specific functionalities.
  • Chemical Research: As a building block, it is utilized in synthesizing more complex organic molecules.

Interaction studies have shown that 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione can engage with various molecular targets. These interactions may modulate enzyme activities or influence signaling pathways within cells. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione. These include:

Compound NameStructure FeaturesUnique Aspects
7-Methylsulfanyl-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thioneBenzodiazepine core with methylsulfanyl groupExhibits anxiolytic properties
4-Methylsulfanyl-N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin)Benzodiazepine derivativePotential use in treating anxiety disorders
Methyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-pyrimido[2,1-b][1,3]thiazinePyrimido-thiazine structureInvestigated for antimicrobial activity

The uniqueness of 4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione lies in its specific thiazepane ring structure combined with the methylsulfanyl and phenyl groups. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

375.09628588 g/mol

Monoisotopic Mass

375.09628588 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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